molecular formula C13H12N4O3 B2490967 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034566-49-7

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2490967
CAS No.: 2034566-49-7
M. Wt: 272.264
InChI Key: UULNKYYUDIJYMR-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique structure combining bifuran and triazole moieties

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-17-7-11(15-16-17)13(18)14-6-10-2-3-12(20-10)9-4-5-19-8-9/h2-5,7-8H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNKYYUDIJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of bifuran and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on a review of relevant literature.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N4O3C_{13}H_{12}N_{4}O_{3} with a molecular weight of 272.26 g/mol. The compound features a triazole ring linked to a bifuran moiety, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC13H12N4O3
Molecular Weight272.26 g/mol
CAS Number2034566-49-7

Synthesis

The synthesis of this compound typically involves the reaction of bifuran derivatives with triazole precursors under controlled conditions. The process emphasizes maintaining purity and yield through careful monitoring of reaction parameters such as temperature and solvent choice.

Anticancer Potential

Recent studies have indicated that compounds within the triazole family exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrate that this compound may inhibit the proliferation of specific cancer cells by inducing apoptosis or cell cycle arrest.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors associated with cancer progression. For example, triazole derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer metastasis. The interaction between the compound and MIF could lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in preclinical models:

  • Inhibition of MIF : A study demonstrated that triazole compounds significantly inhibited MIF activity in A549 lung cancer cells, leading to decreased cell viability and migration .
  • Cytotoxicity Assays : In vitro assays showed that this compound exhibited cytotoxic effects on various human cancer cell lines with IC50 values in the low micromolar range .

Q & A

Q. What are the key synthetic pathways for N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Cycloaddition : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling a bifuran-derived propargyl ether with a methylazide precursor under controlled temperatures (60–80°C) .

Functionalization : Introduce the bifuran moiety via alkylation or nucleophilic substitution. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for regioselectivity .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and bifuran substituents. For example, the methyl group on the triazole appears as a singlet near δ 3.8–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₄N₄O₃: 310.1068) .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Strategies :

Substituent Variation : Replace the bifuran group with other heterocycles (e.g., thiophene or pyridine) to modulate lipophilicity and target binding .

Triazole Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilic interactions with biological targets .

  • Example : Analogues with fluorinated benzyl groups showed improved IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase inhibition assays) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Experimental Design Considerations :

Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .

Orthogonal Validation : Confirm activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) models. For instance, discrepancies in IC₅₀ values may arise from differential membrane permeability .

  • Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification :

Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

Computational Docking : Use software like AutoDock Vina to predict interactions with kinase domains or GPCRs .

  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK pathway modulation) .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) to ensure consistency .
  • Biological Replicates : Use n ≥ 3 replicates in assays to account for biological variability .
  • Negative Controls : Include unmodified triazole derivatives to isolate the bifuran’s contribution to activity .

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